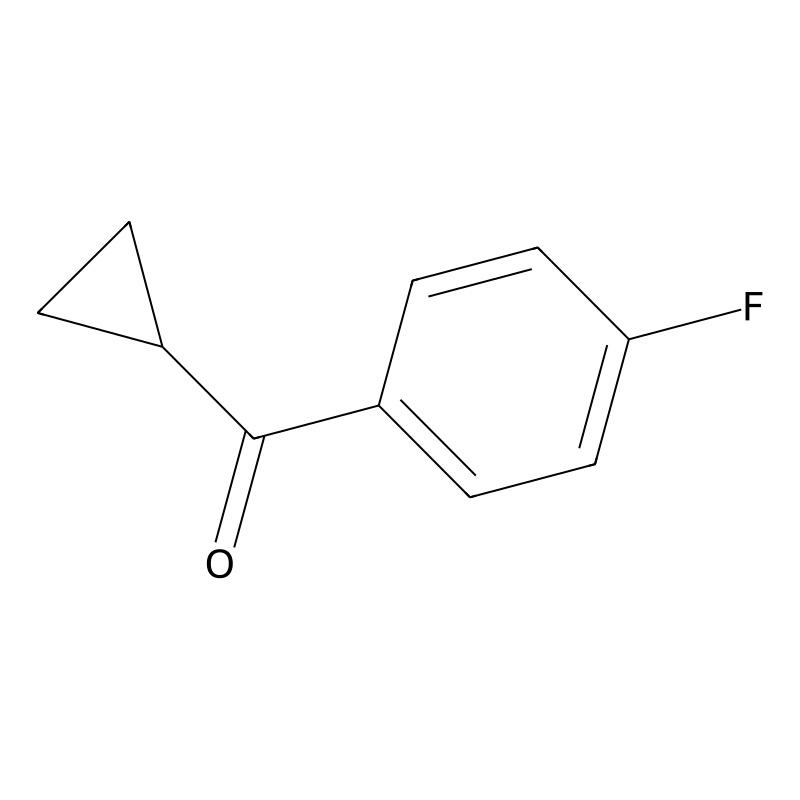

Cyclopropyl 4-fluorophenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Heterocycles

Cyclopropyl 4-fluorophenyl ketone serves as a valuable building block in the synthesis of various fluorinated heterocycles, which are a class of organic compounds containing a ring structure with at least one non-carbon atom. These heterocycles exhibit diverse biological activities and are prevalent in numerous pharmaceuticals and agrochemicals. Studies have employed cyclopropyl 4-fluorophenyl ketone as a precursor for the synthesis of fluorinated pyrazoles, [] pyridines, [] and thiadiazoles, [] demonstrating its versatility in constructing these valuable heterocyclic scaffolds.

Radiopharmaceutical Labeling

The presence of the fluorine atom in cyclopropyl 4-fluorophenyl ketone makes it a suitable candidate for the introduction of the radioisotope fluorine-18 (¹⁸F) into various molecules. This radioisotope is widely used in positron emission tomography (PET) imaging, a diagnostic technique employed in medical research and clinical settings. By incorporating ¹⁸F into biologically relevant molecules, researchers can track their movement and distribution within the body, aiding in disease diagnosis and treatment monitoring. Studies have explored the application of cyclopropyl 4-fluorophenyl ketone as a precursor for the radiolabeling of diverse pharmaceuticals, including potential agents for neurodegenerative diseases and tumors. [, ]

Other Research Applications

Beyond the aforementioned areas, cyclopropyl 4-fluorophenyl ketone finds application in various other scientific research fields. For instance, it has been utilized as:

- A photochemical rearrangement precursor in the development of novel photoresponsive materials. []

- A building block for the synthesis of liquid crystals exhibiting specific properties for technological applications. []

- A substrate for enzymatic studies, providing insights into enzyme mechanisms and potential drug discovery efforts. []

Cyclopropyl 4-fluorophenyl ketone is an organic compound characterized by its unique cyclopropyl group attached to a 4-fluorophenyl ketone structure. Its molecular formula is CHFO, and it features a cyclopropane ring, which contributes to its distinctive reactivity and properties. The presence of the fluorine atom enhances its electrophilic character, making it a valuable compound in various

Currently, there's no documented research on CPFK's specific mechanism of action in biological systems.

As with any new chemical compound, specific safety information on CPFK is limited. It's advisable to handle it with standard laboratory precautions for unknown organic compounds, including:

- Wearing gloves and eye protection

- Working in a fume hood

- Properly disposing of chemicals following recommended protocols

- Lewis Acid-Mediated Reactions: This compound can undergo ring-opening reactions when treated with Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), leading to products that can further react with arylaldehydes .

- Palladium-Catalyzed Reactions: In the presence of palladium catalysts, cyclopropyl 4-fluorophenyl ketone can engage in oxidative addition processes, forming various palladium complexes that can be further manipulated to yield diverse organic products .

The biological activity of cyclopropyl 4-fluorophenyl ketone has been explored in various studies. Its unique structure allows it to interact with biological systems, potentially exhibiting:

- Antimicrobial Properties: Some derivatives of cyclopropyl ketones have shown promise as antimicrobial agents.

- Antitumor Activity: Certain studies suggest that compounds with similar structures may possess antitumor properties, warranting further investigation into the specific effects of cyclopropyl 4-fluorophenyl ketone.

Several synthesis methods for cyclopropyl 4-fluorophenyl ketone have been documented:

- From Cyclopropylmagnesium Bromide and Benzaldehyde: This method involves reacting cyclopropylmagnesium bromide with substituted benzaldehydes to form the corresponding alcohols, which are then oxidized to yield the ketone .

- Using Dess-Martin Periodinane: A common method involves treating cyclopropyl(phenyl)methanols with Dess-Martin periodinane in dichloromethane, followed by purification processes .

Cyclopropyl 4-fluorophenyl ketone finds applications in various fields:

- Synthetic Organic Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it is investigated for use in drug development.

- Material Science: Its unique properties may lend themselves to applications in developing new materials.

Research into the interactions of cyclopropyl 4-fluorophenyl ketone with other compounds highlights its versatility:

- Catalytic Systems: Studies have shown that this compound can be effectively incorporated into catalytic systems for various transformations, including cycloadditions and rearrangements .

- Biological Interactions: Investigations into its interactions with biological targets could reveal novel therapeutic pathways.

Cyclopropyl 4-fluorophenyl ketone shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyclobutyl 4-fluorophenyl ketone | Cyclobutane ring | Greater strain due to four-membered ring |

| Cyclohexyl 4-fluorophenyl ketone | Cyclohexane ring | More stable due to six-membered ring |

| Phenyl cyclopropanecarboxylic acid | Carboxylic acid functional group | Increased acidity and reactivity |

Cyclopropyl 4-fluorophenyl ketone is unique due to its combination of a three-membered ring structure and a fluorinated aromatic system, which imparts distinctive reactivity compared to these similar compounds.

From 4-Chloro-4'-Fluorobutyrophenone

The synthesis of cyclopropyl 4-fluorophenyl ketone from 4-chloro-4'-fluorobutyrophenone represents one of the most established classical approaches in the literature [1] [2]. This method involves the intramolecular cyclization of the chloroketone precursor under basic conditions to form the desired cyclopropyl ketone product. The reaction proceeds through nucleophilic displacement of the chloride by the enolate anion, resulting in ring closure to form the three-membered ring.

The starting material, 4-chloro-4'-fluorobutyrophenone (CAS: 3874-54-2), is readily available and serves as an excellent precursor for this transformation [2]. The cyclization is typically carried out using strong bases such as sodium hydroxide or potassium carbonate in protic solvents. The reaction mechanism involves deprotonation of the methyl ketone to generate an enolate, which then undergoes intramolecular nucleophilic substitution to displace the chloride and form the cyclopropane ring.

This methodology offers several advantages including good yields, well-established reaction conditions, and the commercial availability of starting materials. However, the approach requires multi-step synthesis to prepare the chloroketone precursor and involves relatively harsh basic conditions that may not be compatible with sensitive functional groups [3].

Via Cyclopropanecarboxylic Acid Derivatives

The utilization of cyclopropanecarboxylic acid derivatives provides a direct approach to cyclopropyl ketone synthesis through acylation reactions [4]. Cyclopropanecarboxylic acid (CAS: 1759-53-1) can be converted to its corresponding acid chloride, which then undergoes Friedel-Crafts acylation with fluorobenzene to yield the desired ketone product. This methodology represents a high atom economy approach, as it directly incorporates the cyclopropyl unit into the target molecule.

The preparation of cyclopropanecarboxylic acid has been achieved through several methods, including hydrolysis of cyclopropyl cyanide, heating of cyclopropanedicarboxylic acid, and oxidation of cyclopropyl methyl ketone with sodium hypobromite [4]. The acid chloride derivative can be generated in situ using standard reagents such as thionyl chloride or oxalyl chloride.

The Friedel-Crafts acylation of fluorobenzene with cyclopropanecarbonyl chloride proceeds under typical Lewis acid catalysis conditions using aluminum chloride or other suitable catalysts [5]. This approach offers direct access to the target compound with minimal synthetic steps, though it is limited by the requirement for activated aromatic substrates and the sensitivity of the acid chloride to moisture and nucleophiles [4].

Using Friedel-Crafts Acylation

Friedel-Crafts acylation represents the most straightforward classical approach for synthesizing aromatic ketones, including cyclopropyl 4-fluorophenyl ketone [5] [6] [7] [8]. This reaction involves the direct acylation of fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which acts as a potent electrophile capable of attacking the electron-rich aromatic ring.

The mechanism begins with coordination of the Lewis acid to the chlorine atom of the acid chloride, followed by heterolytic cleavage to generate the resonance-stabilized acylium ion [7]. This electrophilic species then attacks the aromatic ring to form a sigma complex, which subsequently undergoes proton elimination to restore aromaticity and yield the desired ketone product.

The advantages of this methodology include its simplicity, requiring only a single step, and the commercial availability of both cyclopropanecarbonyl chloride and fluorobenzene [5] [6]. The reaction typically proceeds in good yields under mild conditions and does not involve rearrangements that can complicate alkylation reactions. However, the method is limited to electron-rich or moderately deactivated aromatic substrates, and the use of strong Lewis acids can be problematic for molecules containing sensitive functional groups [8].

Recent developments in mechanochemical Friedel-Crafts acylation have demonstrated that this reaction can be carried out under ball-milling conditions without solvents, offering improved environmental compatibility [9]. This solvent-free approach addresses some of the environmental concerns associated with traditional Friedel-Crafts chemistry while maintaining good reaction efficiency.

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed methodologies have emerged as powerful tools for the synthesis of cyclopropyl ketones, offering unique reactivity patterns and improved selectivity compared to classical approaches [10] [11] [12]. These methods leverage the ability of transition metals to activate both cyclopropane rings and carbonyl groups, enabling novel synthetic transformations that would be difficult to achieve through conventional chemistry.

Palladium-catalyzed cross-coupling reactions have proven particularly effective for the synthesis of aryl cyclopropyl ketones [13] [14]. The carbonylative cross-coupling between aryl iodides and tricyclopropylbismuth represents a significant advancement in this area, providing direct access to cyclopropyl ketones under mild conditions [14]. This reaction employs N-heterocyclic carbene palladium catalysts such as (SIPr)Pd(allyl)Cl and proceeds under one atmosphere of carbon monoxide in the presence of lithium chloride as an additive.

The palladium-catalyzed approach offers several advantages including broad substrate scope, mild reaction conditions, and high functional group tolerance. The method is particularly valuable for electron-poor aromatic substrates that are challenging to access through traditional Friedel-Crafts chemistry [14]. The reaction mechanism involves oxidative addition of the aryl iodide to palladium, followed by CO insertion and subsequent transmetalation with the organobismuth reagent.

Nickel-catalyzed methodologies have also gained prominence, particularly for the activation of cyclopropyl ketones in cross-electrophile coupling reactions [15] [16]. These reactions enable the ring-opening functionalization of cyclopropyl ketones with various electrophiles, providing access to linear ketone products with excellent regioselectivity. The use of sodium iodide as a cocatalyst has proven crucial for achieving high reactivity and selectivity by generating low concentrations of alkyl iodides through halide exchange [15].

Transition metal-catalyzed C-C bond activation of cyclopropanes has opened new avenues for synthetic methodology development [11] [17] [18]. These reactions typically involve oxidative addition of the strained C-C bond to low-valent metal centers, followed by various coupling reactions to generate functionalized products. The development of ligand-metal cooperation strategies has enabled efficient C-C activation under mild conditions, particularly for cyclopropyl ketones where the carbonyl group can coordinate to the metal center [17] [18].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of cyclopropyl ketones, offering improved safety, scalability, and reaction control compared to traditional batch processes [19] [20] [21] [22]. The continuous-flow synthesis of cyclopropyl ketones addresses many of the limitations associated with batch reactions, including the control of exothermic reactions and the handling of hazardous reagents.

The implementation of flow chemistry for cyclopropyl ketone synthesis has been demonstrated through several approaches, including the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds using acid-catalyzed reactions [20]. This method employs packed bed reactors filled with solid acid catalysts such as Amberlyst-35, which can be reused multiple times without significant loss of catalytic activity. The flow system allows for precise temperature control and efficient heat removal, which is particularly important for exothermic cyclopropanation reactions.

One significant advantage of flow chemistry is the ability to handle volatile and hazardous reagents safely under controlled conditions [21]. The synthesis of cyclopropanol from cyclopropyl methyl ketone through Baeyer-Villiger oxidation has been successfully implemented in flow using urea hydrogen peroxide as a safer alternative to traditional peroxides [21] [22]. The addition of rheology modifiers to facilitate the pumping of solid suspensions has enabled the practical implementation of this transformation on a preparative scale.

Flow chemistry also enables the telescoping of multiple synthetic steps, reducing the need for intermediate purification and improving overall process efficiency [19]. The combination of enzymatic and chemical transformations in continuous flow has been demonstrated for the synthesis of complex steroid molecules, highlighting the potential for integrated multi-step synthesis of cyclopropyl ketones.

The scalability of flow chemistry makes it particularly attractive for industrial applications where consistent product quality and operational safety are paramount [20]. The ability to operate under steady-state conditions reduces batch-to-batch variability and enables real-time monitoring and control of reaction parameters.

Green Chemistry Methodologies

The development of environmentally sustainable methodologies for cyclopropyl ketone synthesis has become increasingly important in modern synthetic chemistry [23] [24]. Green chemistry approaches focus on reducing waste generation, minimizing the use of hazardous reagents, and employing renewable feedstocks where possible.

Hydrogen-borrowing catalysis represents a particularly elegant green chemistry approach for cyclopropane synthesis [23] [25]. This methodology enables the α-cyclopropanation of ketones without the need for toxic alkyl halides or specialized substrates. The transformation proceeds through hydrogen abstraction from an alcohol by a metal catalyst, followed by aldol condensation and subsequent reduction to form the cyclopropanated product. The leaving group can be installed on either the ketone or alcohol component, providing complementary synthetic pathways.

The hydrogen-borrowing approach offers several environmental advantages including the use of alcohols as alkylating agents instead of alkyl halides, the generation of water as the only stoichiometric byproduct, and the ability to operate under relatively mild conditions [23]. The methodology has been successfully applied to the synthesis of α-cyclopropyl carboxylic acids through a simple two-step oxidation sequence, demonstrating its utility for accessing synthetically valuable building blocks.

Biocatalytic methodologies have emerged as powerful tools for sustainable cyclopropyl ketone synthesis [24]. Engineered variants of sperm whale myoglobin have been developed that catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones through olefin cyclopropanation with diazoketone carbene donors. These biocatalytic systems operate under mild aqueous conditions and offer remarkable substrate scope with high stereoselectivity across various alkene substrates.

The enzymatic approach provides access to enantiomerically pure cyclopropyl ketones, which are valuable chiral building blocks for pharmaceutical applications [24]. The biocatalyst can accept a range of substituted styrene derivatives and enables the synthesis of multigram quantities of products with excellent enantioselectivity. Furthermore, the enzymatic products can be readily diversified through chemical transformations to provide access to structurally diverse cyclopropane scaffolds.

Mechanochemical synthesis represents another green chemistry approach that eliminates the need for organic solvents [9]. Ball-milling conditions have been successfully employed for Friedel-Crafts acylation reactions, providing access to ketone-functionalized aromatics under environmentally benign conditions. This solvent-free approach addresses the environmental impact of traditional Lewis acid-catalyzed reactions while maintaining good reaction efficiency.

Radiochemical Synthesis

Fluorine-18 Labeling Techniques

Fluorine-18 labeling of cyclopropyl ketones represents a specialized area of radiochemical synthesis with significant applications in positron emission tomography (PET) imaging [26] [27] [28] [29] [30]. The incorporation of fluorine-18 into cyclopropyl 4-fluorophenyl ketone requires specific methodologies that can accommodate the short half-life of the radioisotope (109.771 minutes) while achieving acceptable radiochemical yields and specific activities.

The synthesis of fluorine-18 labeled cyclopropyl ketones typically employs nucleophilic aromatic substitution reactions using [^18^F]fluoride as the labeling agent [26] [29]. The precursor molecules often contain nitro groups or other suitable leaving groups that can be displaced by fluoride under basic conditions. For example, cyclopropyl-para-nitrophenyl ketone serves as an effective precursor for the synthesis of [^18^F]-labeled cyclopropyl 4-fluorophenyl ketone through nucleophilic substitution [27].

The radiochemical synthesis protocol typically involves the following steps: activation of [^18^F]fluoride through azeotropic drying with potassium carbonate and Kryptofix 2.2.2, nucleophilic substitution in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures (80-150°C), and subsequent purification by high-performance liquid chromatography [29]. The reaction conditions must be optimized to achieve rapid conversion while minimizing decomposition of the radioactive product.

Recent advances in fluorine-18 chemistry have focused on developing milder labeling conditions and improving specific activities [28] [30]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for fluorine-18 labeling of complex molecules, including peptides and proteins. Fluorine-18 labeled prosthetic groups such as [^18^F]fluoroalkyl alkynes can be synthesized and subsequently coupled to azide-functionalized substrates under mild conditions [28].

The development of transition metal-catalyzed fluorine-18 labeling methods has expanded the scope of accessible radiotracers [30]. These methods enable the direct incorporation of fluorine-18 into C-H bonds, potentially eliminating the need for pre-functionalized precursors. However, the adoption of these methods in clinical settings has been limited by the complexity of the reaction conditions and the need for specialized equipment.

Radiochemical Yield Optimization

The optimization of radiochemical yields in fluorine-18 labeling represents a critical aspect of radiotracer synthesis, as low yields translate directly to reduced availability of the imaging agent and increased production costs [29] [30]. Several factors influence the radiochemical yield, including precursor design, reaction conditions, and purification methods.

Precursor selection plays a crucial role in determining the success of fluorine-18 labeling reactions [27] [29]. The leaving group must be sufficiently activated to enable nucleophilic displacement by fluoride, yet stable enough to survive the synthetic sequence leading to the precursor. Nitro groups have proven particularly effective as leaving groups for aromatic nucleophilic substitution, providing good radiochemical yields under standard conditions [27].

The optimization of reaction conditions involves careful control of temperature, solvent, base, and reaction time [29]. Higher temperatures generally favor faster reaction rates and improved radiochemical yields, but must be balanced against the thermal stability of the product and the volatility of fluorine-18. The choice of base and phase-transfer catalyst significantly affects the reactivity of fluoride, with potassium carbonate and Kryptofix 2.2.2 representing the most commonly used combination.

Automated synthesis modules have been developed to improve reproducibility and reduce radiation exposure during radiotracer production [29]. These systems enable precise control of reaction parameters and can perform multiple synthesis cycles with minimal operator intervention. The integration of quality control analytical methods into automated systems allows for real-time monitoring of radiochemical yield and purity.

Recent developments in microfluidic synthesis have shown promise for improving radiochemical yields while reducing the required amount of precursor [30]. The enhanced heat and mass transfer in microfluidic devices enables rapid heating and cooling, which can be particularly beneficial for temperature-sensitive fluorine-18 labeling reactions. Additionally, the small volumes employed in microfluidic synthesis reduce the required activity of fluorine-18, potentially improving specific activities.

Quality Control and Purification Methods

Quality control in radiochemical synthesis encompasses multiple analytical parameters including radiochemical purity, specific activity, chemical purity, and sterility [29] [31]. The short half-life of fluorine-18 necessitates rapid analytical methods that can provide reliable results within the timeframe required for clinical use.

High-performance liquid chromatography (HPLC) represents the gold standard for determining radiochemical purity and separating the desired radiotracer from synthetic impurities and unreacted precursor [29]. The HPLC system must be equipped with both UV and radioactivity detectors to enable simultaneous monitoring of chemical and radiochemical species. Semi-preparative HPLC is commonly employed for purification, followed by analytical HPLC for quality control analysis.

Radio-thin layer chromatography (radio-TLC) provides a rapid alternative for radiochemical purity determination, particularly useful for routine quality control where HPLC analysis may be time-prohibitive [29]. The development of appropriate solvent systems for TLC analysis requires optimization for each specific radiotracer, but once established, can provide reliable results in minutes rather than the longer analysis times required for HPLC.

Specific activity determination is critical for PET radiopharmaceuticals, as high specific activity is required to minimize the mass dose administered to patients [29]. This parameter is typically determined by HPLC analysis with UV detection, using calibration curves prepared with authentic reference standards. The integration of mass spectrometry with HPLC systems (LC-MS) has improved the sensitivity and specificity of specific activity measurements.

Sterility testing represents a unique challenge in radiopharmaceutical production due to the time constraints imposed by radioactive decay [29]. Traditional sterility testing methods require 14 days of incubation, which is incompatible with the short half-life of fluorine-18. Alternative approaches include bacterial endotoxin testing, membrane filtration sterilization, and the use of sterile synthesis components to ensure product sterility.

Scale-Up and Industrial Production Considerations

Process Chemistry Adaptations

The translation of laboratory-scale synthesis to industrial production requires comprehensive process chemistry optimization to ensure consistent quality, safety, and economic viability [22] [32]. For cyclopropyl 4-fluorophenyl ketone, several critical parameters must be addressed during scale-up including reaction kinetics, heat transfer, mixing efficiency, and impurity control.

Reaction optimization for large-scale synthesis focuses on maximizing yield and selectivity while minimizing reaction time and side product formation [22]. The exothermic nature of many cyclopropyl ketone forming reactions necessitates careful temperature control to prevent thermal runaway and product decomposition. Continuous monitoring of reaction temperature, along with appropriate cooling systems, becomes essential for safe operation at industrial scale.

Solvent selection for industrial processes requires consideration of multiple factors including environmental impact, worker safety, cost, and recycling potential [22]. Traditional solvents used in laboratory synthesis may not be suitable for large-scale production due to environmental regulations or safety concerns. The development of more sustainable solvent systems, including the use of water-based or solvent-free conditions, represents an important aspect of process optimization.

The implementation of continuous flow technology has shown significant advantages for industrial cyclopropyl ketone production [22]. Flow chemistry enables precise control of reaction parameters, improved heat transfer, and enhanced safety through reduced inventory of hazardous materials. The technology also facilitates real-time monitoring and adjustment of reaction conditions, leading to more consistent product quality.

Process analytical technology (PAT) has become increasingly important for monitoring and controlling industrial chemical processes [22]. The integration of in-line analytical methods such as near-infrared spectroscopy, Raman spectroscopy, and mass spectrometry enables real-time monitoring of reaction progress and product quality. This capability is particularly valuable for cyclopropyl ketone synthesis where reaction conditions must be carefully controlled to prevent side reactions.

Cost-Effective Manufacturing Routes

Economic considerations play a crucial role in selecting manufacturing routes for industrial production of cyclopropyl 4-fluorophenyl ketone [32] [33] [34]. The global market for cyclopropyl methyl ketone, a related compound, was valued at approximately 50 million USD in 2023 and is projected to reach 70 million USD by 2032, indicating significant commercial interest in cyclopropyl ketone derivatives [33].

Raw material sourcing represents a major cost component, with the availability and price stability of starting materials significantly impacting the overall economics of production [32] [34]. For cyclopropyl 4-fluorophenyl ketone synthesis, key raw materials include 4-fluorobenzene derivatives, cyclopropane precursors, and various catalysts or reagents depending on the selected synthetic route. Establishing reliable supply chains with multiple suppliers helps mitigate supply risks and price volatility.

Catalyst cost and recycling strategies are particularly important for transition metal-catalyzed processes [22]. While these methods often offer improved selectivity and milder conditions, the cost of precious metal catalysts can significantly impact manufacturing economics. The development of catalyst recovery and recycling protocols, including the use of supported catalysts or heterogeneous systems, helps reduce overall catalyst consumption and cost.

Process intensification through the use of continuous manufacturing technologies can significantly reduce capital and operating costs compared to traditional batch processes [22]. Continuous flow reactors typically require smaller equipment footprints, offer improved heat and mass transfer, and enable better process control. These advantages translate to reduced facility costs, lower utility consumption, and improved productivity.

Waste minimization strategies are essential for both economic and environmental reasons [22]. The implementation of atom-economical processes that minimize waste generation reduces both raw material costs and waste treatment expenses. Additionally, the development of by-product utilization strategies can create additional revenue streams and improve overall process economics.

Quality Control Protocols

Comprehensive quality control protocols are essential for ensuring consistent product quality in industrial production of cyclopropyl 4-fluorophenyl ketone [35] [36] [37]. These protocols must address identity confirmation, purity determination, impurity profiling, and stability assessment according to relevant pharmacopeial standards and regulatory guidelines.

Analytical method development and validation represent critical components of quality control systems [35] [37]. Gas chromatography methods following NIOSH Method 2555 protocols provide robust approaches for ketone analysis, including limit of detection and quantification determination, precision assessment, and stability evaluation [35]. High-performance liquid chromatography methods offer complementary analytical capabilities, particularly for chiral separations and trace impurity analysis.

Purity specifications for pharmaceutical-grade cyclopropyl 4-fluorophenyl ketone typically require >98% purity with individual impurities limited to <0.5% each [36]. These specifications necessitate sensitive analytical methods capable of detecting and quantifying trace levels of synthetic impurities, degradation products, and residual solvents. The development of reference standards for known impurities is essential for accurate quantitative analysis.

Water content determination using Karl Fischer titration represents a critical quality control parameter, particularly for moisture-sensitive compounds [36]. Typical specifications limit water content to <0.1% for pharmaceutical applications. The method requires specialized reagents for aldehydes and ketones due to potential interference from carbonyl functional groups.

Stability testing protocols must address both chemical and physical stability under various storage conditions [35]. Accelerated stability studies at elevated temperatures and humidity levels provide data for establishing shelf life and storage recommendations. The development of stability-indicating analytical methods is essential for detecting degradation products and monitoring product quality over time.

Impurity profiling requires comprehensive analysis of potential synthetic impurities, degradation products, and process-related impurities [37]. This analysis includes both structural identification using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, and quantitative determination using validated analytical methods. The establishment of acceptable limits for each identified impurity follows ICH Q3A guidelines for pharmaceutical applications.

| Synthetic Route | Method Classification | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| From 4-Chloro-4'-Fluorobutyrophenone | Classical | Ring closure via intramolecular alkylation | Well-established route, good yields | Multi-step synthesis, harsh conditions |

| Via Cyclopropanecarboxylic Acid Derivatives | Classical | Acylation with cyclopropanecarboxylic acid derivatives | High atom economy, direct approach | Limited substrate scope, specialized reagents |

| Friedel-Crafts Acylation | Classical | Direct aromatic acylation with cyclopropanoyl chloride | Simple one-step process, commercial availability of reagents | Requires electron-rich aromatics, Lewis acid sensitivity |

| Grignard Reaction | Classical | Cyclopropyl magnesium bromide addition to fluorobenzoyl compounds | High yields, reliable methodology | Requires anhydrous conditions, organometallic handling |

| Palladium-Catalyzed Cross-Coupling | Modern | Cross-coupling of aryl halides with cyclopropyl organometallics | Mild conditions, broad substrate scope | Catalyst cost, specialized ligands required |

| Transition Metal-Catalyzed Activation | Modern | C-C bond activation and functionalization | Selective activation, unique reactivity patterns | Limited substrate scope, complex reaction conditions |

| Flow Chemistry Approaches | Modern | Continuous synthesis under controlled conditions | Scalable, improved safety and control | Equipment requirements, optimization needed |

| Green Chemistry Methods | Modern | Environmentally benign reaction conditions | Reduced waste, sustainable conditions | Lower reaction rates, catalyst development needed |

| Fluorine-18 Labeling | Radiochemical | Incorporation of F-18 radioisotope for PET imaging | High specific activity for medical applications | Short half-life, specialized equipment required |

| Biocatalytic Synthesis | Modern | Enzymatic cyclopropanation with high selectivity | High stereoselectivity, mild conditions | Enzyme engineering required, limited scope |

| Consideration Category | Specific Aspect | Details | Industry Standards/Methods |

|---|---|---|---|

| Process Chemistry Adaptations | Reaction Optimization | Optimization of reaction conditions for large-scale synthesis with focus on yield and selectivity | ICH Q11 Guidelines |

| Process Chemistry Adaptations | Solvent Selection | Selection of cost-effective, environmentally acceptable solvents for industrial processes | Green Chemistry Principles |

| Process Chemistry Adaptations | Temperature Control | Implementation of robust temperature control systems for exothermic reactions | Process Safety Management |

| Cost-Effective Manufacturing | Raw Material Sourcing | Securing reliable supply chains for 4-fluorobenzene derivatives and cyclopropyl precursors | Supply Chain Management |

| Cost-Effective Manufacturing | Catalyst Recycling | Development of catalyst recovery and recycling protocols to reduce manufacturing costs | Catalyst Recovery Technologies |

| Cost-Effective Manufacturing | Waste Minimization | Implementation of atom-economical processes and by-product utilization strategies | Waste Reduction Strategies |

| Quality Control Protocols | Analytical Methods | Gas chromatography, HPLC, and NMR spectroscopy for identity and purity determination | USP/EP/JP Pharmacopeias |

| Quality Control Protocols | Purity Standards | Establishment of specifications for pharmaceutical-grade material (>98% purity) | ICH Q3A/Q3B Guidelines |

| Quality Control Protocols | Stability Testing | Long-term stability studies under various storage conditions and packaging | ICH Q1A/Q1B Guidelines |

| Quality Control Protocols | Impurity Profiling | Comprehensive analysis of synthetic impurities and degradation products | ICH Q3A Impurity Guidelines |

| Analytical Technique | Application | Typical Specifications | Method Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Purity determination and impurity profiling | Purity >98%, impurities <0.5% each | NIOSH Method 2555 |

| High Performance Liquid Chromatography (HPLC) | Quantitative analysis and chiral separation | Purity >99%, enantiomeric excess >95% (if applicable) | USP General Chapter <621> |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment | 1H and 13C NMR consistent with structure | ASTM E1252 |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern | Molecular ion peak at m/z 164.18 | ASTM E2857 |

| Infrared Spectroscopy (IR) | Functional group identification and structural verification | C=O stretch at ~1680 cm⁻¹, C-F stretch at ~1230 cm⁻¹ | ASTM E1131 |

| Karl Fischer Titration | Water content determination | Water content <0.1% | ASTM E203 |

| Elemental Analysis | Elemental composition verification | C: 73.16%, H: 5.53%, F: 11.58%, O: 9.75% | ASTM D5291 |

| Differential Scanning Calorimetry (DSC) | Thermal stability and melting point determination | Melting point: -15°C, thermal stability up to 200°C | ASTM E794 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant